molecular formula C20H19N5O2S B2869133 1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1170000-27-7

1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2869133
CAS No.: 1170000-27-7
M. Wt: 393.47
InChI Key: YHKJSESQFSMPFZ-UHFFFAOYSA-N
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Description

1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a benzothiazole and pyridine moiety. The compound’s structure includes a 6-methoxy-substituted benzothiazole ring linked via an amide bond to a pyrazole core, with an ethyl group at the 1-position and a pyridin-2-ylmethyl group as a substituent.

Properties

IUPAC Name

1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-3-24-11-9-17(23-24)19(26)25(13-14-6-4-5-10-21-14)20-22-16-8-7-15(27-2)12-18(16)28-20/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKJSESQFSMPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in oncology, antimicrobial treatments, and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O2SC_{22}H_{22}N_{4}O_{2}S with a molecular weight of approximately 422.5 g/mol. The structure features distinct functional groups, including a methoxy group, a pyrazole ring, and a benzothiazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22N4O2SC_{22}H_{22}N_{4}O_{2}S
Molecular Weight422.5 g/mol
SolubilityVariable (depends on solvent)
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell cycle regulation and apoptosis. Key mechanisms include:

  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest, which is crucial for halting the proliferation of cancer cells.
  • Apoptosis Induction : It promotes apoptosis through mitochondrial-dependent pathways by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • SK-Hep-1 (liver cancer)

In vitro studies revealed that the compound's IC50 values ranged from 0.004 μM to 0.046 μM against these cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several bacterial strains. Its efficacy was tested against Gram-positive bacteria, showing minimal inhibitory concentrations (MIC) as low as 0.12 μg/mL against Enterococcus faecalis and 0.25 μg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, although detailed mechanisms and specific targets remain to be elucidated.

Case Studies

Several studies have investigated the biological activity of related benzothiazole derivatives, highlighting their potential in drug development:

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative showed an IC50 value of 0.004 μM in T-cell proliferation assays, demonstrating high potency .
  • Antimicrobial Evaluation : Another study assessed a related compound's ability to inhibit DNA gyrase and topoisomerase IV enzymes, which are critical for bacterial DNA replication. The results indicated significant antibacterial activity with IC50 values ranging from 30–550 nM .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrazole-3-carboxamide 1-Ethyl, 6-methoxybenzothiazole, pyridin-2-ylmethyl Not provided
N-(benzimidazol-2-yl)pyrazole derivatives (1-6) Pyrazole-3-carboxamide Benzimidazole-2-yl, aryl/alkyl groups Not provided
N-Benzyl-N-hydroxy derivatives (5a-c) Pyrazole-3-carboxamide Aryl, substituted phenyl, N-benzyl-N-hydroxy Not provided
Naphthalene-substituted pyrazoles (1a) Pyrazole-3-carboxamide 2,5,8-Trimethylnaphthalene, N,N,N-trimethyl 374.4
Pyrazolo[3,4-b]pyridine derivative Pyrazolo[3,4-b]pyridine-carboxamide 1-Ethyl-3-methylpyrazole, 3,6-dimethyl-1-phenyl 374.4

Key Observations :

  • Benzothiazole vs. Benzimidazole : The target compound’s 6-methoxybenzothiazole group (sulfur-containing heterocycle) contrasts with benzimidazole derivatives in (nitrogen-containing). This difference may influence electronic properties, solubility, and target binding due to sulfur’s electronegativity and larger atomic radius .
  • Pyridine vs. Benzyl Substituents : The pyridin-2-ylmethyl group in the target compound differs from the N-benzyl-N-hydroxy groups in . Pyridine’s aromatic nitrogen may enhance hydrogen bonding or π-π stacking compared to benzyl’s hydrophobicity .

Key Observations :

  • Common Amide Coupling : The target compound’s synthesis likely employs EDCI/HOBt-mediated amidation, as seen in and . This method is standard for carboxamide formation but requires optimization for sterically hindered substrates .
  • Yield Variability : The naphthalene-substituted derivative () shows a low yield (23%), highlighting challenges in synthesizing bulky analogs. The target compound’s yield may depend on the reactivity of its benzothiazole amine precursor .

Physicochemical and Pharmacological Implications

  • Solubility : The 6-methoxy group on benzothiazole may improve aqueous solubility compared to unsubstituted benzothiazoles or naphthalene-containing analogs .
  • Bioavailability : Pyridine and methoxy groups could enhance metabolic stability relative to benzyl or hydroxy-substituted derivatives, which may undergo faster oxidation or conjugation .

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